REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.[I:22][C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1O.CC(C)([O-])C.[Na+]>O1CCCC1.ClCCl>[Br:1][C:2]1[C:3]([CH2:8][O:9][C:28]2[CH:27]=[C:26]([Cl:29])[CH:25]=[CH:24][C:23]=2[I:22])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
7.39 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
7.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.35 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=C(C=C1)Cl)O
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0.6 °C
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred over an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
is fully consumed
|
Type
|
FILTRATION
|
Details
|
Triethylamine hydrochloride is filtered
|
Type
|
WASH
|
Details
|
washing with cold THF (50 mL)
|
Type
|
ADDITION
|
Details
|
The THF filtrate containing the mesylate
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
to slowly separate
|
Type
|
WASH
|
Details
|
The organic portion is washed with brine (25 mL)
|
Type
|
EXTRACTION
|
Details
|
the brine and aqueous portions back-extracted with THF (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a rusty orange solid
|
Type
|
CUSTOM
|
Details
|
chromatographed on an AnaLogix Inc
|
Type
|
CUSTOM
|
Details
|
over 35 min
|
Duration
|
35 min
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=CC1)COC1=C(C=CC(=C1)Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |